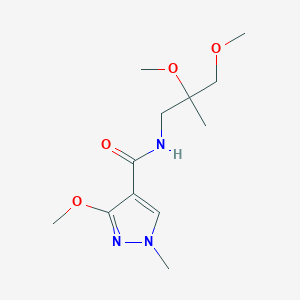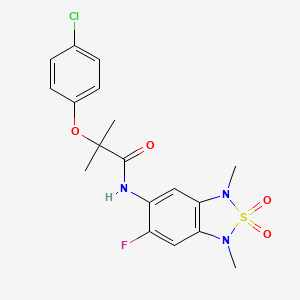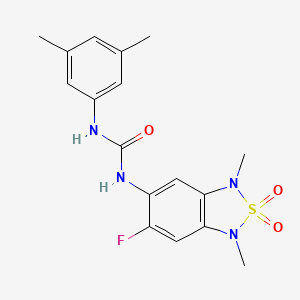
N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, or NMDMPC, is a novel small molecule with a wide range of potential applications in scientific research. It is a member of the pyrazole family of compounds, which are known for their anti-inflammatory and antifungal properties. NMDMPC has been found to have a number of unique properties that make it an attractive candidate for further study.
Aplicaciones Científicas De Investigación
NMDMPC has a number of potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter release. NMDMPC has also been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Additionally, NMDMPC has been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the inflammation response.
Mecanismo De Acción
The exact mechanism of action of NMDMPC is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By blocking the enzyme, NMDMPC is thought to increase the levels of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
NMDMPC has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the body, which can lead to improved memory and cognitive function. Additionally, NMDMPC has been found to have anti-inflammatory and antifungal properties. It has also been found to reduce the levels of pro-inflammatory cytokines, which can lead to a decrease in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMDMPC has a number of advantages and limitations for lab experiments. One advantage of using NMDMPC is that it is relatively easy to synthesize and is available in a variety of forms. Additionally, NMDMPC is relatively stable and can be stored for long periods of time. However, one limitation of using NMDMPC is that it is not water-soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on NMDMPC. One potential direction is to investigate the effects of NMDMPC on other enzymes, such as those involved in metabolism and inflammation. Additionally, further research could be conducted to explore the effects of NMDMPC on other physiological systems, such as the cardiovascular and nervous systems. Finally, research could be conducted to investigate the potential therapeutic applications of NMDMPC, such as its use as an anti-inflammatory agent or as an antifungal agent.
Métodos De Síntesis
NMDMPC can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille coupling reaction, and the Negishi coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the preferred method for synthesizing NMDMPC, as it is simple and efficient. This method involves the reaction of a halogenated organic compound and an organometallic compound in the presence of a palladium catalyst. The reaction yields NMDMPC as the desired product.
Propiedades
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4/c1-12(19-5,8-17-3)7-13-10(16)9-6-15(2)14-11(9)18-4/h6H,7-8H2,1-5H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNYERWTSQGHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=C1OC)C)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B6428227.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B6428235.png)
![1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6428244.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide](/img/structure/B6428245.png)
![6-({3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6428253.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B6428255.png)
![(2E)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6428256.png)
![8-methoxy-2-oxo-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B6428287.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6428297.png)


![1-[(4-chlorophenyl)methyl]-3-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea](/img/structure/B6428319.png)
![3-ethyl-1-{[5-(thiophen-2-yl)furan-2-yl]methyl}urea](/img/structure/B6428320.png)
![N-({[2,3'-bifuran]-5-yl}methyl)oxane-4-carboxamide](/img/structure/B6428325.png)